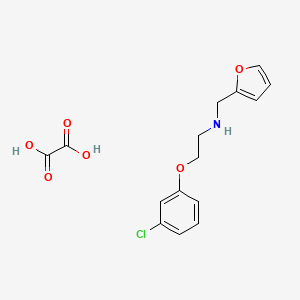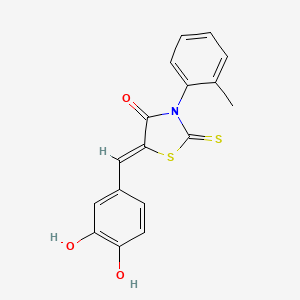![molecular formula C19H29NO6 B4006244 4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4006244.png)
4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid
Descripción general
Descripción
4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of a morpholine ring substituted with a 2-(2-tert-butyl-6-methylphenoxy)ethyl group, and it is often associated with oxalic acid as a salt form.
Aplicaciones Científicas De Investigación
4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine typically involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide to form 2-(2-tert-butyl-6-methylphenoxy)ethanol. This intermediate is then reacted with morpholine under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The morpholine ring may also interact with various receptors and ion channels, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in plastics and rubber.
4-tert-Butyl-2,6-dimethylphenol: Another antioxidant with similar structural features.
Uniqueness
4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine stands out due to its unique combination of a phenolic group and a morpholine ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
4-[2-(2-tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-14-6-5-7-15(17(2,3)4)16(14)20-13-10-18-8-11-19-12-9-18;3-1(4)2(5)6/h5-7H,8-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMUKADNXCPZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006166.png)
![4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006167.png)
![2-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4006179.png)
![(3-methoxypropyl){2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4006181.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006189.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006197.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3-methoxy-1-propanamine oxalate](/img/structure/B4006203.png)
![Oxalic acid;4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine](/img/structure/B4006210.png)
![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4006216.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006221.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)


![4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4006251.png)
